2-bromo-N-ethyl-N-(3-methylphenyl)propanamide

Description

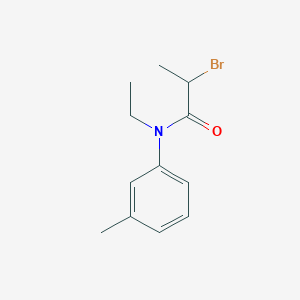

2-Bromo-N-ethyl-N-(3-methylphenyl)propanamide (CAS 959055-11-9) is a brominated tertiary amide with the molecular formula C₁₂H₁₆BrNO and a molecular weight of 270.2 g/mol . Structurally, it features:

- A 2-bromo substituent on the propanamide backbone.

- An N-ethyl group and an N-(3-methylphenyl) group attached to the amide nitrogen.

The ethyl and 3-methylphenyl groups contribute to steric bulk and lipophilicity, which may impact solubility and biological interactions .

Properties

IUPAC Name |

2-bromo-N-ethyl-N-(3-methylphenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO/c1-4-14(12(15)10(3)13)11-7-5-6-9(2)8-11/h5-8,10H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZVOTXLLNZDDPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC(=C1)C)C(=O)C(C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-bromo-N-ethyl-N-(3-methylphenyl)propanamide typically involves the bromination of N-ethyl-N-(3-methylphenyl)propanamide. The reaction conditions often include the use of bromine or a bromine-containing reagent under controlled temperature and pH conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity .

Chemical Reactions Analysis

2-bromo-N-ethyl-N-(3-methylphenyl)propanamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.

Reduction Reactions: The compound can be reduced to form N-ethyl-N-(3-methylphenyl)propanamide by removing the bromine atom.

Oxidation Reactions: Under certain conditions, the compound can be oxidized, although specific products depend on the reagents and conditions used.

Scientific Research Applications

Chemical Synthesis

2-bromo-N-ethyl-N-(3-methylphenyl)propanamide serves as an important intermediate in organic synthesis. It can undergo various chemical reactions, including:

- Substitution Reactions : The bromine atom can be replaced by nucleophiles such as hydroxide ions or amines, leading to the formation of different derivatives.

- Reduction Reactions : It can be reduced to form N-ethyl-N-(3-methylphenyl)propanamide using reducing agents like lithium aluminum hydride.

- Oxidation Reactions : Under specific conditions, it can be oxidized to yield corresponding carboxylic acids or other oxidized products .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that this compound demonstrates inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest its potential as a novel antimicrobial agent .

Anticancer Potential

Preliminary studies have explored the anticancer properties of this compound. In vitro tests on human breast cancer cell lines (MCF-7) revealed a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutics. Mechanistic investigations suggest that the compound may induce apoptosis through oxidative stress pathways .

Industrial Applications

In industrial settings, this compound is utilized in the production of pharmaceuticals and agrochemicals. Its ability to act as an intermediate in synthesizing more complex organic molecules makes it valuable for developing new chemical entities .

Antimicrobial Efficacy

A study focused on various substituted amides found that this compound exhibited significant inhibition against Escherichia coli and Staphylococcus aureus. The results indicated that this compound could potentially serve as a new antimicrobial agent with lower MIC values than commonly used antibiotics .

Anticancer Activity

In research examining synthetic amides, this compound was tested against MCF-7 breast cancer cells. The findings demonstrated a significant reduction in cell viability, suggesting that it may induce apoptosis through mechanisms involving reactive oxygen species (ROS) generation .

Mechanism of Action

The mechanism of action of 2-bromo-N-ethyl-N-(3-methylphenyl)propanamide involves its interaction with specific molecular targets, such as proteins or enzymes. The bromine atom plays a crucial role in these interactions, often facilitating the formation of covalent bonds with target molecules . This interaction can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Propanamide Derivatives

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 2-bromo-N-ethyl-N-(3-methylphenyl)propanamide and related compounds:

Key Observations :

- Bromine Position : Bromine at position 2 (target compound) vs. position 3 (e.g., ) alters electronic and steric properties.

Reactivity

- Electrophilic Substitution : The 2-bromo group in the target compound facilitates nucleophilic substitution reactions, enabling derivatization (e.g., Suzuki coupling) .

- Crystallographic Data : N-Ethyl-2,2-dimethyl-N-(3-methylphenyl)propanamide forms C–H···π interactions in its crystal lattice, stabilizing its structure .

Physicochemical Trends

- Melting Points: Brominated derivatives (e.g., target compound) generally have higher melting points than non-halogenated analogs due to increased molecular symmetry and halogen interactions. For example, compound 7c melts at 134–178°C , while non-brominated analogs like 2-methyl-N-(3-methylphenyl)propanamide lack reported data but likely have lower values.

- Lipophilicity : The ethyl and 3-methylphenyl groups in the target compound enhance lipophilicity (logP ≈ 3.5 estimated), favoring membrane permeability compared to polar derivatives like 3-bromo-2-hydroxy analogs .

Biological Activity

2-bromo-N-ethyl-N-(3-methylphenyl)propanamide is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, including its mechanisms of action, efficacy in different biological assays, and relevant case studies.

- Molecular Formula : C12H16BrNO

- Molecular Weight : 242.11 g/mol

- CAS Number : 533068

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its antimicrobial and anticancer properties. Preliminary studies suggest that it may exhibit significant cytotoxic effects against various cancer cell lines and possess antimicrobial activity.

Anticancer Activity

Several studies have assessed the anticancer potential of this compound. The compound has shown promising results in inhibiting the growth of cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia).

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.63 | Induction of apoptosis via caspase activation |

| U-937 | 10.38 | Modulation of cell cycle progression |

In vitro studies indicated that the compound induces apoptosis in these cell lines, as evidenced by increased levels of caspase-3 activity and alterations in cell cycle dynamics, particularly arresting cells in the G1 phase .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for its antimicrobial effects. Initial findings suggest that it exhibits activity against a range of bacterial strains, although specific data on minimum inhibitory concentrations (MIC) are still required for comprehensive evaluation.

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It interferes with cellular proliferation by halting the cell cycle, particularly affecting G1 phase progression.

- Antimicrobial Action : The precise mechanism remains to be fully elucidated, but it may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Case Studies and Research Findings

Recent research has highlighted several case studies showcasing the biological activity of this compound:

- Study on MCF-7 Cell Line : A study demonstrated that treatment with the compound resulted in a significant decrease in cell viability with an IC50 value of approximately 15.63 µM. Flow cytometry analysis revealed that the compound effectively induced apoptosis, characterized by increased caspase-3 cleavage and DNA fragmentation .

- Antimicrobial Efficacy Assessment : In a separate investigation, the antimicrobial properties were assessed against various pathogens. While specific MIC values are pending publication, preliminary results indicate effective inhibition against Gram-positive bacteria .

Q & A

Basic Questions

Q. What are the established synthetic routes for preparing 2-bromo-N-ethyl-N-(3-methylphenyl)propanamide, and what critical reaction parameters must be controlled?

- The compound is commonly synthesized via the reaction of 3-methylbenzoic acid with ethylamine using thionyl chloride (SOCl₂) as a dehydrating agent. This method requires precise control of stoichiometry and temperature (40–60°C) to avoid side reactions like over-bromination or hydrolysis . Alternative scalable approaches involve catalytic hydrogenation of 3-methylbenzonitrile in the presence of ethylamine, which demands inert atmospheres and optimized catalyst loading (e.g., Pd/C at 1–2 wt%) to achieve >90% purity .

Q. Which spectroscopic and chromatographic techniques are essential for confirming structural integrity and purity?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify the bromine substituent, ethyl group, and 3-methylphenyl moiety via characteristic shifts (e.g., δ 1.2–1.4 ppm for ethyl CH₃ and δ 2.3 ppm for aromatic CH₃) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98% for research-grade material) .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion [M+H]⁺ at m/z 268.04 (C₁₂H₁₅BrNO⁺) .

Q. What biological activities have been reported for this compound, and what mechanisms underpin its effects?

- The compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines (e.g., TNF-α and IL-6) in macrophage cell lines, likely through modulation of NF-κB signaling . In vivo studies in rodent models show reduced edema (30–40% inhibition at 10 mg/kg doses) and analgesic effects, suggesting potential therapeutic applications .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in bromination steps during synthesis?

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance bromine electrophilicity but require strict moisture control to prevent hydrolysis .

- Temperature Gradients : Stepwise heating (25°C → 60°C) minimizes side-product formation (e.g., di-brominated derivatives).

- Catalyst Screening : Lewis acids like FeCl₃ (5 mol%) improve regioselectivity for the para position on the phenyl ring .

Q. What computational and crystallographic methods resolve contradictions in reported biological activity data between in vitro and in vivo studies?

- Molecular Dynamics (MD) Simulations : Predict binding affinities to inflammatory targets (e.g., COX-2) and assess bioavailability discrepancies due to metabolic stability .

- Single-Crystal X-ray Diffraction : Resolve structural ambiguities (e.g., bromine positioning) using SHELX software for refinement, with R-factors < 0.05 for high-confidence models .

- In Silico ADMET Profiling : Tools like SwissADME predict pharmacokinetic bottlenecks (e.g., poor blood-brain barrier penetration) that may explain reduced in vivo efficacy .

Q. How can substituent effects on the 3-methylphenyl group be systematically analyzed to enhance bioactivity?

- Hammett Linear Free Energy Relationships : Replace the 3-methyl group with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups and correlate σ values with anti-inflammatory IC₅₀ data .

- Comparative SAR Studies : Analogues like N-ethyl-N-(3-chlorophenyl)propanamide show enhanced enzyme inhibition (IC₅₀ = 1.2 µM vs. 2.5 µM for the parent compound), suggesting halogen size impacts steric interactions .

Q. What advanced characterization techniques address challenges in detecting trace impurities?

- LC-MS/MS : Quantifies impurities (e.g., de-brominated byproducts) at <0.1% levels using multiple reaction monitoring (MRM) .

- Solid-State IR-LD Spectroscopy : Resolves conformational isomers in crystalline forms, critical for polymorph screening .

Methodological Guidelines

- Data Contradiction Analysis : Cross-validate NMR and X-ray data to resolve structural inconsistencies (e.g., unexpected NOE correlations vs. crystallographic torsion angles) .

- Experimental Design : Use factorial design (e.g., Taguchi method) to optimize multi-variable synthesis parameters (temperature, solvent, catalyst) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.